3-(Decyloxy)-N-hydroxy-4-methoxybenzamide
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Overview
Description
Preparation Methods
The synthesis of WJYK50 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The key synthetic route includes the reaction of 3-(decyloxy)-4-methoxybenzoic acid with hydroxylamine to form 3-(decyloxy)-N-hydroxy-4-methoxybenzamide . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Chemical Reactions Analysis
WJYK50 undergoes various chemical reactions, including:
Oxidation: WJYK50 can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: WJYK50 can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOCH3). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WJYK50 has a wide range of scientific research applications:
Mechanism of Action
WJYK50 exerts its effects by inhibiting acid sphingomyelinase, which leads to a decrease in the conversion of sphingomyelin to ceramide . This inhibition results in reduced ceramide levels, thereby preventing apoptosis and inflammation. The molecular targets of WJYK50 include the active site of acid sphingomyelinase, where it binds and inhibits the enzyme’s activity .
Comparison with Similar Compounds
WJYK50 is unique compared to other acid sphingomyelinase inhibitors due to its specific structure and functional groups. Similar compounds include:
Compound 1c: Another inhibitor of acid sphingomyelinase with a similar core structure but different functional groups.
Compound 21b: A related compound with inhibitory effects on acid sphingomyelinase but differing in its chemical structure and potency.
WJYK50 stands out due to its potent anti-apoptotic and anti-inflammatory effects, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H29NO4 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
3-decoxy-N-hydroxy-4-methoxybenzamide |
InChI |
InChI=1S/C18H29NO4/c1-3-4-5-6-7-8-9-10-13-23-17-14-15(18(20)19-21)11-12-16(17)22-2/h11-12,14,21H,3-10,13H2,1-2H3,(H,19,20) |
InChI Key |
QKPYTKNEFFAFOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=CC(=C1)C(=O)NO)OC |
Origin of Product |
United States |
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